4'-Aminobiphenyl-2-carboxylic acid

Vue d'ensemble

Description

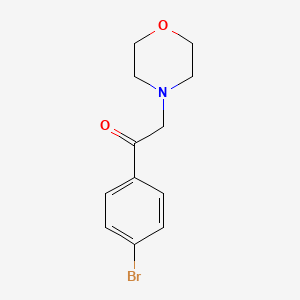

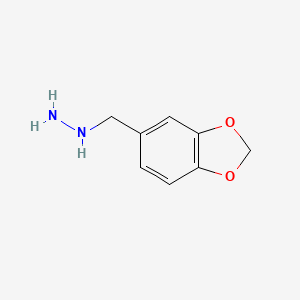

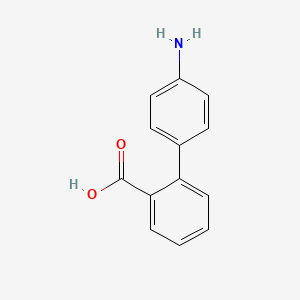

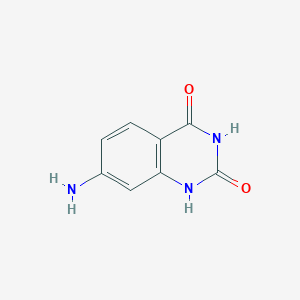

4’-Aminobiphenyl-2-carboxylic acid is a chemical compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.23 g/mol . The IUPAC name for this compound is 2-(4-aminophenyl)benzoic acid .

Synthesis Analysis

The synthesis of carboxylic acids often involves oxidations . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates . Both methods begin with an organic halogen compound and the carboxyl group eventually replaces the halogen .Molecular Structure Analysis

The InChI code for 4’-Aminobiphenyl-2-carboxylic acid is 1S/C13H11NO2/c14-10-7-5-9 (6-8-10)11-3-1-2-4-12 (11)13 (15)16/h1-8H,14H2, (H,15,16) . The Canonical SMILES structure is C1=CC=C (C (=C1)C2=CC=C (C=C2)N)C (=O)O .Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including protonation of the carbonyl by the acid, nucleophilic attack on the carbonyl, proton transfer, and water leaving .Physical And Chemical Properties Analysis

4’-Aminobiphenyl-2-carboxylic acid has a molecular weight of 213.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass is 213.078978594 g/mol .Applications De Recherche Scientifique

Proteomics Research

4’-Aminobiphenyl-2-carboxylic acid: is utilized in proteomics research, where it plays a role in the study of proteomes and their functions. The compound’s molecular properties, such as its molecular weight of 213.24 and formula C13H11NO2 , make it suitable for proteomic analysis .

Organic Synthesis

In organic synthesis, 4’-Aminobiphenyl-2-carboxylic acid serves as a building block for synthesizing complex organic compounds. Its carboxylic acid group is reactive and can undergo various organic reactions, including substitution and coupling, which are pivotal in creating new molecules .

Nanotechnology

The compound finds applications in nanotechnology, particularly in the modification of surfaces of nanostructures like carbon nanotubes and graphene. It acts as a surface modifier to promote the dispersion and incorporation of metallic nanoparticles, which is essential in the production of polymer nanomaterials .

Pharmaceutical Applications

4’-Aminobiphenyl-2-carboxylic acid: is significant in the pharmaceutical industry. Carboxylic acids, in general, are used to modulate the physicochemical properties of drugs, and this compound could potentially be used in the synthesis of pharmaceutical salts or as a counterion in drug formulations .

Cosmetic Industry

In the cosmetic industry, carboxylic acids are known for their exfoliating properties. 4’-Aminobiphenyl-2-carboxylic acid could be used in formulations to help remove dead skin cells, unclog pores, and brighten the skin tone. It may also serve as a conditioning agent in hair care products .

Food Additives

As an antimicrobial agent, 4’-Aminobiphenyl-2-carboxylic acid could be explored for its efficacy in preserving food by inhibiting microbial growth. This application is crucial for extending the shelf life of food products and ensuring food safety .

Life Sciences

In life sciences, carboxylic acids play a key role as intermediates in metabolic pathways4’-Aminobiphenyl-2-carboxylic acid , with its carboxyl functional group, could be involved in the degradation pathways of amino acids, fats, and carbohydrates, contributing to various biological processes .

Polymer Chemistry

The acid’s functionality allows it to be used as a monomer or an additive in polymer chemistry. It can participate in the creation of synthetic or natural polymers, which are essential in developing new materials with specific mechanical and chemical properties .

Mécanisme D'action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Biochemical Pathways

As a compound used in proteomics research , it may influence protein-related pathways, but further studies are required to confirm this.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4’-Aminobiphenyl-2-carboxylic acid is currently lacking in the literature . These properties are crucial for understanding the bioavailability of the compound.

Result of Action

Given its use in proteomics research , it may have effects on protein expression or function, but this needs to be confirmed through further studies.

Safety and Hazards

Safety data sheets suggest wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation . Acute (short-term) inhalation exposure to 4-aminobiphenyl produces headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans .

Propriétés

IUPAC Name |

2-(4-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTPJFVSTBGVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346370 | |

| Record name | 4'-aminobiphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25829-61-2 | |

| Record name | 4'-aminobiphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B1330815.png)

![2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B1330825.png)